2-(N-Boc-aminomethyl)-6-methoxypyridine
Description
Properties
IUPAC Name |
tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJNAKJVBZUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine
Topic: 2-(N-Boc-aminomethyl)-6-methoxypyridine Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molecule This compound (CAS: 1820619-14-4) is a critical intermediate in medicinal chemistry, frequently serving as a "linker" or scaffold in the development of kinase inhibitors and peptidomimetics. Its structural value lies in the 2,6-disubstitution pattern , which imposes a specific geometry on the pyridine ring, and the orthogonal protection offered by the Boc group, allowing for controlled stepwise functionalization.
This guide details a high-fidelity, scalable synthetic route designed to maximize yield and minimize impurity profiles (specifically secondary amine dimerization). Unlike standard academic preparations, this protocol integrates in-situ protection strategies to bypass unstable intermediates.
Strategic Retrosynthesis & Pathway Analysis
The synthesis is designed around the "Nitrile Hub" strategy. While direct amination of methyl-pyridines is possible, it often suffers from over-alkylation. The nitrile reduction pathway offers superior control over the nitrogen oxidation state.
Retrosynthetic Logic (Graphviz)
Caption: Figure 1: Retrosynthetic Analysis prioritizing the "One-Pot" reductive protection strategy to avoid dimerization of the free amine.
Critical Reagent Analysis & Route Selection
The following table contrasts the selected route against common alternatives to justify the experimental choices.
| Parameter | Selected Route (Nitrile Reduction) | Alternative A (Direct Amination) | Alternative B (Hydroxymethyl Route) |
| Precursor | 6-Methoxypicolinonitrile | 2-Chloromethyl-6-methoxypyridine | (6-Methoxypyridin-2-yl)methanol |
| Key Reagent | H₂, Raney Ni, Boc₂O | NH₃, Boc₂O | DEAD, PPh₃, PhthNH (Mitsunobu) |
| Selectivity | High (With in-situ trapping) | Low (Risk of bis-alkylation) | Medium (Mitsunobu byproducts difficult to remove) |
| Scalability | Excellent (Flow compatible) | Poor (Requires high dilution) | Moderate (Atom economy is poor) |
| Safety | H₂ gas management required | High pressure NH₃ gas | Explosive risk (Azide alternative) |
Decision: The Nitrile Reduction route is selected for its reliability. Crucially, we utilize an In-Situ Protection modification (adding Boc₂O directly to the hydrogenation vessel). This prevents the primary amine product from reacting with the intermediate imine, a common failure mode that produces secondary amine dimers [1].
Detailed Experimental Protocol
Stage 1: Regioselective Methoxylation
Transformation: 2,6-Dichloropyridine → 2-Chloro-6-methoxypyridine
This reaction relies on Nucleophilic Aromatic Substitution (
Protocol:
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a reflux condenser and magnetic stir bar under
atmosphere. -
Reagents:
-
2,6-Dichloropyridine (20.0 g, 135 mmol)
-
Sodium Methoxide (NaOMe), 25 wt% in MeOH (32.1 mL, 142 mmol, 1.05 equiv)
-
Methanol (anhydrous, 200 mL)
-
-
Execution:
-
Dissolve 2,6-dichloropyridine in anhydrous methanol.
-
Add the NaOMe solution dropwise over 30 minutes at room temperature (exothermic).
-
Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hex:EtOAc 9:1) or HPLC.
-
Endpoint: <2% starting material remaining.[1]
-
-
Workup:
-
Yield: Expect ~18.5 g (95%) of a white crystalline solid.
-
Note: Bis-methoxy impurity (2,6-dimethoxypyridine) is the main risk; control stoichiometry strictly.
-
Stage 2: Palladium-Catalyzed Cyanation
Transformation: 2-Chloro-6-methoxypyridine → 6-Methoxypicolinonitrile
We utilize Zinc Cyanide (
Protocol:
-
Setup: Dry Schlenk flask or sealed pressure tube, purged with Argon.
-
Reagents:
-
2-Chloro-6-methoxypyridine (10.0 g, 69.7 mmol)
- (4.9 g, 41.8 mmol, 0.6 equiv)
- (4.0 g, 3.5 mmol, 5 mol%)
-
DMF (anhydrous, degassed, 100 mL)
-
-
Execution:
-
Add substrate,
, and catalyst to the flask. -
Add DMF and seal immediately.
-
Heat to 100 °C for 12 hours.
-
Safety: Perform in a well-ventilated fume hood. Use a bleach bath to quench all glassware/waste (destroys residual cyanide).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (300 mL).
-
Wash with 2M
(to chelate Zn/Cu salts) followed by Brine. -
Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
-
Yield: Expect ~8.4 g (90%).
-
Data Check: IR spectrum should show a sharp nitrile stretch at ~2240
.
-
Stage 3: One-Pot Reduction and In-Situ Boc Protection
Transformation: 6-Methoxypicolinonitrile → this compound
The "Senior Scientist" Insight: Reducing pyridine nitriles to primary amines is notorious for "poisoning" catalysts and forming secondary amines via imine condensation. By adding Boc anhydride (
Protocol:
-
Setup: Hydrogenation bottle (Parr shaker) or Autoclave.
-
Reagents:
-
6-Methoxypicolinonitrile (5.0 g, 37.3 mmol)
-
Di-tert-butyl dicarbonate (
) (16.3 g, 74.6 mmol, 2.0 equiv) -
Raney Nickel (slurry in water, washed 3x with EtOH, ~1.0 g wet weight) or 10% Pd/C (dry basis). Raney Ni is preferred for nitriles.
-
Ethanol (100 mL)
-
Triethylamine (
) (5.2 mL, 1.0 equiv) - Optional, speeds up kinetics.
-
-
Execution:
-
Dissolve nitrile and
in Ethanol. -
Add the washed Raney Ni catalyst carefully (Pyrophoric!).
-
Pressurize with
to 50 psi (3.5 bar) . -
Shake/Stir at RT for 16–24 hours.
-
-
Workup:
-
Yield: Expect ~7.1 g (80%).
Process Visualization (Workflow)
Caption: Figure 2: Linear synthetic workflow highlighting the high-yielding nature of the optimized route.
Quality Control & Characterization
To validate the synthesis, the following analytical data must be met:
-
Appearance: White to off-white solid.
-
1H NMR (400 MHz, CDCl3):
- 7.55 (t, 1H, Py-H4)
- 6.85 (d, 1H, Py-H3/5)
- 6.60 (d, 1H, Py-H3/5)
- 5.30 (br s, 1H, NH)
-
4.35 (d, 2H,
-NH) -
3.90 (s, 3H,
) -
1.45 (s, 9H, Boc-
)
-
LC-MS: Mass peak
.
Safety & Handling
-
Cyanide Hazard: Although
is non-volatile, it generates HCN upon contact with acid. Keep reaction pH basic/neutral. Keep a cyanide antidote kit available. -
Hydrogenation: Raney Nickel is pyrophoric. Never let it dry out. Filter under an inert blanket (Argon/Nitrogen).
-
Pressure: Ensure autoclave/Parr shaker is rated for 50 psi.
References
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[6] The Journal of Organic Chemistry, 66(7), 2480-2483. Link
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088. Link
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[7][8][9] Chemical and Pharmaceutical Bulletin, 51(3), 320-324.[9] Link
-
Organic Syntheses, Coll. Vol. 5, p.303 (1973); Vol. 41, p.21 (1961). 2-Cyano-6-methylpyridine. Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Key intermediates in the synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine
An In-depth Technical Guide to the Synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine
Part 1: Executive Summary & Strategic Analysis
The synthesis of This compound (CAS 1820619-14-4) is a critical workflow in medicinal chemistry, particularly for developing drugs targeting serine proteases (e.g., Factor Xa inhibitors) or as a linker in PROTAC design.[1] The core challenge lies in the desymmetrization of 2,6-dichloropyridine and the chemoselective reduction of the nitrile functionality without affecting the pyridine ring or the methoxy ether.
This guide details a scalable, three-step industrial route starting from the commodity chemical 2,6-dichloropyridine .[1][2][3] This pathway is selected for its high atom economy, availability of reagents, and avoidance of unstable free-base intermediates via an in situ protection strategy.[1]
Retrosynthetic Logic
The target molecule is disassembled into three stable precursors. The critical disconnection is the C-N bond at the benzylic position, tracing back to a nitrile precursor, which is derived from a halogenated pyridine.
Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target carbamate back to 2,6-dichloropyridine.[1]
Part 2: Detailed Experimental Protocols
Step 1: Desymmetrization via Nucleophilic Aromatic Substitution (SnAr)
Objective: Selective mono-methoxylation of 2,6-dichloropyridine.[1] Causality: The first chlorine atom is displaced readily due to the electron-deficient pyridine ring. However, the introduction of the electron-donating methoxy group deactivates the ring toward a second substitution, providing a natural kinetic "stop" point.
-
Reagents: 2,6-Dichloropyridine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (anhydrous).[1]
-
Key Intermediate: 2-Chloro-6-methoxypyridine (CAS 17228-64-7).[1]
Protocol:
-
Charge a reaction vessel with 2,6-dichloropyridine (100 g, 0.676 mol) and anhydrous methanol (500 mL).
-
Cool the solution to 0–5 °C.
-
Add sodium methoxide (25 wt% in MeOH, 153 mL, 0.71 mol) dropwise over 1 hour. Note: Controlling addition rate prevents local excesses that lead to the bis-methoxy impurity.
-
Warm to reflux (65 °C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 9:1). Target: <2% starting material.
-
Workup: Concentrate methanol under reduced pressure. Resuspend residue in water and extract with dichloromethane (DCM). Dry organic layer (Na2SO4) and concentrate.[4][5]
-
Yield: ~90–95% (White crystalline solid).
Step 2: Transition-Metal Catalyzed Cyanation
Objective: Conversion of the aryl chloride to a nitrile. Causality: Aryl chlorides are sluggish in SnAr with cyanide. A Palladium-catalyzed cross-coupling (Rosenmund-von Braun modification) is preferred over stoichiometric CuCN at high temperatures to minimize waste and improve safety.[1]
-
Reagents: 2-Chloro-6-methoxypyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh3)4 (2-5 mol%), DMF (degassed).
-
Key Intermediate: 6-Methoxypicolinonitrile (CAS 83621-01-6).[1]
Protocol:
-
In a glovebox or under argon, combine 2-chloro-6-methoxypyridine (50 g, 0.348 mol) and Zn(CN)2 (24.5 g, 0.209 mol) in anhydrous DMF (250 mL).
-
Add Pd(PPh3)4 (2.0 g, 1.7 mmol).
-
Heat to 90–100 °C for 12 hours. Note: Oxygen must be rigorously excluded to prevent catalyst deactivation.
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M ammonium hydroxide (to sequester Zn/Pd species) followed by brine.
-
Purification: Recrystallization from EtOH or silica gel chromatography (0-20% EtOAc/Hexane).
-
Yield: ~85% (Off-white solid).
Step 3: Telescoped Reduction and Boc-Protection
Objective: Reduction of the nitrile to the primary amine with simultaneous protection. Causality: Primary 2-picolylamines are prone to oxidative degradation and dimerization.[1] Performing the reduction in the presence of Boc anhydride captures the amine immediately as it forms, preventing side reactions and simplifying purification.
-
Reagents: 6-Methoxypicolinonitrile (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.2 eq), Raney Nickel (active slurry), Methanol.[1]
-
Target: this compound.[1]
Protocol:
-
Dissolve 6-methoxypicolinonitrile (20 g, 0.149 mol) and Boc2O (39.0 g, 0.179 mol) in Methanol (200 mL).
-
Add active Raney Nickel (approx. 2 g wet slurry) under an argon blanket. Safety: Raney Ni is pyrophoric; keep wet.[1]
-
Hydrogenate at 3–5 bar (45–75 psi) H2 pressure at room temperature for 16 hours.
-
IPC: Monitor for disappearance of nitrile peak (IR ~2230 cm⁻¹) and appearance of carbamate carbonyl.
-
Workup: Filter catalyst through a Celite pad (keep wet!). Concentrate filtrate.
-
Purification: The residue is often pure enough. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
-
Yield: ~80–88%.
Part 3: Process Logic & Troubleshooting
Reaction Pathway & Impurity Profile
Understanding the side reactions is crucial for high-purity synthesis.
Figure 2: Reaction pathway illustrating the main flow and critical impurity origin points.[1]
Troubleshooting Table
| Step | Issue | Root Cause | Corrective Action |
| 1 | High levels of 2,6-dimethoxypyridine | Excess NaOMe or Temperature too high | Strictly limit NaOMe to 1.05 eq.[1] Maintain temp <65°C. |
| 2 | Incomplete conversion to nitrile | Catalyst poisoning (O2) | Degas solvents thoroughly (sparge with Ar).[1] Increase catalyst load to 5 mol%. |
| 3 | Formation of secondary amine dimer | Slow Boc trapping | Ensure Boc2O is present before adding H2. Increase agitation speed. |
| 3 | Green color in final product | Nickel leaching | Wash organic layer with EDTA solution or dilute ammonia during workup. |
Part 4: Analytical Characterization Standards
To validate the identity of the final product (CAS 1820619-14-4), the following spectral data should be obtained:
-
1H NMR (400 MHz, CDCl3): δ 7.54 (t, J=7.8 Hz, 1H, Py-H4), 6.82 (d, J=7.2 Hz, 1H, Py-H3), 6.63 (d, J=8.2 Hz, 1H, Py-H5), 5.30 (br s, 1H, NH), 4.35 (d, J=5.5 Hz, 2H, CH2), 3.91 (s, 3H, OMe), 1.46 (s, 9H, t-Bu).[1]
-
13C NMR (100 MHz, CDCl3): δ 163.5, 156.0 (Boc C=O), 155.8, 139.2, 115.5, 109.2, 79.4, 53.4 (OMe), 45.8 (CH2), 28.4 (t-Bu).[1]
-
Mass Spectrometry (ESI+): Calculated for C12H18N2O3 [M+H]+: 239.[1]14. Found: 239.1.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Provides foundational data on 2,6-dichloropyridine reactivity and methoxylation conditions). [1]
-
National Institutes of Health (NIH). (2001). A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. PubMed.[6] (Validates regioselectivity of nucleophilic substitution on dichloropyridines).
-
Google Patents. (1988). US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.[1] (Details the cyanation of chloropyridines using metal cyanides).
-
Organic Syntheses. (2010). Preparation of Cyanopyridines by Direct Cyanation. Organic Syntheses, Coll. Vol. 11. (Discusses general cyanation strategies).
-
MolCore. (2025). This compound Product Data. (Confirms CAS and physical properties).
-
Kamochi, Y., & Kudo, T. (1993).[1] The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles. (Discusses reduction of pyridine nitriles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-(N-Boc-aminomethyl)-6-methoxypyridine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Advantage of a Multifunctional Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous approved drugs and its capacity for diverse functionalization.[1][2] Among the vast array of pyridine-based building blocks, 2-(N-Boc-aminomethyl)-6-methoxypyridine has emerged as a particularly valuable intermediate. Its strategic arrangement of a nucleophilic aminomethyl group, protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and an electron-donating methoxy group at the 6-position, offers a unique combination of stability, reactivity, and synthetic versatility.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this key building block.
The Boc protecting group ensures the stability of the amine functionality under a variety of reaction conditions, particularly those that are basic or involve nucleophilic reagents, while allowing for straightforward deprotection under acidic conditions.[3][4] The methoxy group, on the other hand, influences the electronic properties of the pyridine ring, potentially impacting its reactivity in cross-coupling reactions and its interaction with biological targets.[5] This guide will delve into the causality behind experimental choices when using this building block, present detailed, self-validating protocols, and provide a comprehensive reference base to support further investigation.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a versatile scaffold for the construction of complex, biologically active molecules. It is particularly well-suited for incorporation into synthetic routes employing palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern drug discovery for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.[6][7]
The general structure of this compound allows for its strategic incorporation into nicotinamide and related heterocyclic structures, which are prevalent in a wide range of pharmaceuticals. For instance, similar scaffolds are utilized in the synthesis of kinase inhibitors, such as the BCR-ABL1 inhibitor Asciminib, highlighting the relevance of this structural motif in oncology drug development.[8][9]
Experimental Protocols and Methodologies
This section provides detailed protocols for key transformations involving this compound. The protocols are designed to be self-validating, with clear steps and justifications for reagent choices.
Protocol 1: Boc Deprotection of this compound
The removal of the Boc group is a critical step to unmask the primary amine, making it available for subsequent reactions such as amidation or reductive amination.
Causality of Experimental Choices:
-
Acidic Conditions: The Boc group is designed to be labile under acidic conditions.[3] Trifluoroacetic acid (TFA) is a strong acid commonly used for efficient and clean deprotection.[10]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for both the starting material and the TFA, ensuring a homogeneous reaction mixture. Its volatility facilitates easy removal post-reaction.
-
Temperature: The reaction is typically run at room temperature, as the deprotection is rapid and does not require heating.[10]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 2.0 - 4.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-6-methoxypyridine.
-
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Reagents | This compound, Trifluoroacetic acid (TFA) | Boc group is acid-labile; TFA is a strong, volatile acid for efficient deprotection.[10] |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and easy to remove. |
| Temperature | Room Temperature | Reaction is typically fast and efficient without heating.[10] |
| Reaction Time | 1-2 hours | Sufficient for complete deprotection, monitorable by TLC/LC-MS. |
| Work-up | Aqueous NaHCO₃ wash, extraction with DCM | Neutralizes excess acid and isolates the product. |
| Expected Yield | >95% | This is a high-yielding reaction with minimal side products. |
Visualization of the Boc Deprotection Workflow:
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Asciminib Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. Asciminib in the treatment of chronic myeloid leukemia in chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of novel heterocyclic compounds using 2-(N-Boc-aminomethyl)-6-methoxypyridine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds Using 2-(N-Boc-aminomethyl)-6-methoxypyridine
Introduction: The Strategic Value of the Pyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over half of all known organic compounds containing a heterocyclic ring.[1] Their prevalence in nature—from nucleic acids to alkaloids—and their therapeutic efficacy have made them indispensable scaffolds in drug discovery.[2] Among these, the pyridine ring is a particularly privileged structure, appearing in numerous FDA-approved drugs and natural products like vitamin B6.[3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for creating molecules that can effectively interact with biological targets.[5][6]
This guide focuses on a highly functionalized and versatile building block: This compound . This reagent is strategically designed for the efficient construction of novel pyrido-fused heterocyclic systems, which are of significant interest for their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8] The methoxy group modulates the electronic properties of the pyridine ring, while the N-Boc protected aminomethyl group provides a latent nucleophile, ready to be unveiled for subsequent cyclization reactions.
This document provides a comprehensive overview of the synthetic utility of this reagent, detailing the critical step of N-Boc deprotection and its subsequent application in the synthesis of valuable heterocyclic cores like imidazo[1,5-a]pyridines. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights into the purification and characterization of these important compounds.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of novel heterocyclic systems from this compound follows a logical and efficient two-stage workflow. This process is designed to first activate the building block by removing the protecting group, then to construct the new heterocyclic ring through a carefully chosen cyclization reaction.
Caption: High-level workflow for novel heterocycle synthesis.
Part 1: The Critical Activation Step - N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its popularity stems from its stability in basic and nucleophilic conditions and its relatively straightforward removal under acidic conditions.[9][10] The deprotection step is paramount as it liberates the primary amine, transforming the inert starting material into a reactive nucleophile ready for cyclization.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The cleavage of the N-Boc group is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[11]
Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.
Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a robust and rapid method for complete Boc removal, suitable for substrates that are not sensitive to strong acid.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[12] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and easily removed.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching & Extraction: Once complete, carefully add the reaction mixture to a stirred, chilled solution of saturated NaHCO₃ to neutralize the excess TFA. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting 2-aminomethyl-6-methoxypyridine is often used in the next step without further purification.
Alternative Deprotection Methods
For substrates with acid-sensitive functional groups, harsher conditions like TFA/DCM may be unsuitable. Milder or alternative methods are often necessary.[13][14]
| Method | Reagents & Solvent | Temperature | Time | Rationale & Considerations | Citation(s) |
| Milder Acid | 4M HCl in 1,4-dioxane or Ethyl Acetate | Room Temp | 2-12 h | A common, milder alternative to TFA. The product is isolated as the hydrochloride salt, which can be advantageous for stability and handling. | [12][15] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Room Temp | 12-24 h | Useful for substrates where strong Brønsted acids cause side reactions. | [10][15] |
| Thermal (Catalyst-Free) | Methanol or other high-boiling solvent | 120-230 °C | 30-60 min | An excellent "green chemistry" option that avoids corrosive acids. Often performed in a continuous flow reactor for precise temperature control.[14] Selectivity between different types of Boc groups can be achieved by tuning the temperature.[14] | [9][14] |
Part 2: Synthesis of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of fused heterocycles with significant therapeutic potential.[16] The deprotected 2-aminomethyl-6-methoxypyridine is an excellent precursor for these systems, acting as the nucleophilic component in a cyclocondensation reaction.
Protocol 2: Cyclocondensation with Electrophilically Activated Nitroalkanes
This protocol describes a modern and efficient method for constructing the imidazo[1,5-a]pyridine core.
Rationale: This method, adapted from established literature, utilizes a cyclocondensation reaction between the primary amine of the pyridine building block and an electrophilically activated nitroalkane.[16] The reaction proceeds smoothly to afford the target heterocycle in good yields.
Materials:
-
2-Aminomethyl-6-methoxypyridine (from Protocol 1)
-
1-Nitro-2-phenylethane (or other suitable nitroalkane)
-
Triphenylphosphine (PPh₃)
-
Di-tert-butyl azodicarboxylate (DBAD) or Diethyl azodicarboxylate (DEAD)
-
Toluene, anhydrous
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 2-aminomethyl-6-methoxypyridine (1.0 eq) and 1-nitro-2-phenylethane (1.2 eq) in anhydrous toluene.
-
Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C and slowly add a solution of DBAD (1.5 eq) in toluene.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Part 3: Purification and Troubleshooting
The purification of pyridine derivatives can present unique challenges, most notably peak tailing during column chromatography.[17]
Cause of Peak Tailing: The basic nitrogen atom of the pyridine ring can interact strongly with acidic residual silanol groups on the surface of standard silica gel.[17] This secondary interaction mechanism leads to a non-ideal elution profile, resulting in broad, tailing peaks and poor separation.
Caption: A logical workflow for troubleshooting peak tailing.
Strategies to Mitigate Peak Tailing
| Strategy | Method | Rationale | Citation(s) |
| Mobile Phase Additive | Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or pyridine, to the eluent. | The competing base preferentially interacts with the acidic silanol sites on the silica, effectively "masking" them from the basic analyte and resulting in a more symmetrical peak shape. | [17] |
| pH Adjustment (Reverse Phase) | For reverse-phase HPLC, lowering the mobile phase pH to ~2.5-3.0 protonates residual silanols, minimizing interaction. | This is highly effective but requires a pH-stable column as traditional silica can dissolve at high pH (>8). | [17] |
| Alternative Stationary Phase | Switch from silica gel to a more inert stationary phase like neutral alumina or a polymer-based column. | These materials have fewer acidic sites, reducing the likelihood of strong secondary interactions with basic analytes. | [17] |
References
-
Barluenga, J., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis. [Link]
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Reddymasu, S., et al. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Applied Pharmaceutical Science. [Link]
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Organic Chemistry Research (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]
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Khandelia, T., & Patel, B. K. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
- Google Patents (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Elwahy, A. H. M., & Shaaban, M. R. (2014). Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Component Reactions (Part 3). Current Organic Synthesis. [Link]
-
Scilit (n.d.). Synthetic strategies to pyrido fused heterocycles. Scilit. [Link]
-
International Journal of Pharmaceutical Sciences and Research (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. IJPSR. [Link]
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Bentham Science Publishers (2014). Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Component Reactions (Part 3). Bentham Science. [Link]
-
Ingenta Connect (2014). Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Com... Ingenta Connect. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
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Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Lettres Organiques. [Link]
-
Bartoli, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]
- Google Patents (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Favi, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Royal Society of Chemistry (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
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da Silva, I. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Rose, M. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Asian Journal of Pharmaceutical Research and Development. [Link]
-
International Journal of Novel Research and Development (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]
-
Scott, J. D., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Quiroga, J., & Insuasty, B. (2020). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Future Medicinal Chemistry. [Link]
-
Rani, V. (2007). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS AND THEIR CHARACTERIZATION. Indian Institute of Technology, Roorkee. [Link]
-
Academia.edu (n.d.). (PDF) A General and Efficient 2-Amination of Pyridines and Quinolines. Academia.edu. [Link]
-
Wang, B., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
GalChimia (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Amanote Research (n.d.). (PDF) Two-Step Cyclization Reactions of 1, 6-Bis. Amanote Research. [Link]
-
Parimita, P. (n.d.). Heterocyclic Compounds. Chapter 16. [Link]
-
ChemRxiv (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
University of York (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online. [Link]
-
ScienceScholar (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
-
Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. [Link]
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- 2. sciencescholar.us [sciencescholar.us]
- 3. lifechemicals.com [lifechemicals.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. ias.ac.in [ias.ac.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. journaljpri.com [journaljpri.com]
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- 9. mcours.net [mcours.net]
- 10. scispace.com [scispace.com]
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- 13. xray.uky.edu [xray.uky.edu]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 2-(N-Boc-aminomethyl)-6-methoxypyridine in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of the Aminomethyl-Methoxypyridine Scaffold
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. The compound 2-(N-Boc-aminomethyl)-6-methoxypyridine emerges as a versatile and strategically valuable building block in the synthesis of sophisticated fluorescent sensors. Its utility is rooted in the unique combination of a pyridine nitrogen atom and a protected primary amine, which together can form a powerful metal-chelating moiety upon deprotection. This structural motif is reminiscent of the well-established di(2-picolyl)amine (DPA) scaffold, a common component in fluorescent probes for detecting metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺.[1][2]
The methoxy group at the 6-position of the pyridine ring can modulate the electron density of the aromatic system, thereby influencing the photophysical properties of the final probe and potentially enhancing its performance. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain offers robust protection during initial synthetic steps and can be removed under acidic conditions, revealing a reactive primary amine for subsequent conjugation to a fluorophore.[3][4][5][6] This modular design allows for a convergent synthetic strategy, where the chelating and signaling components of the probe are prepared separately and then combined.
These application notes will provide a comprehensive guide to the use of this compound in the development of fluorescent probes, with a focus on a hypothetical probe for the detection of labile zinc (Zn²⁺), a crucial second messenger in cellular signaling.
Core Principle: Chelation-Induced Fluorescence Modulation
The fundamental principle behind the design of fluorescent probes utilizing the 2-(aminomethyl)-6-methoxypyridine scaffold is chelation-induced fluorescence modulation. In its free state, the probe is designed to have a low fluorescence quantum yield. Upon binding to the target analyte (e.g., a metal ion), a conformational change or an alteration in the electronic properties of the fluorophore leads to a significant increase in fluorescence intensity (a "turn-on" response).
The 2-(aminomethyl)-6-methoxypyridine moiety, after deprotection, acts as a bidentate ligand, coordinating with the target metal ion through the pyridine nitrogen and the aminomethyl nitrogen. This chelation event can disrupt photoinduced electron transfer (PET), a common quenching mechanism, thereby restoring the fluorescence of the attached fluorophore.
Experimental Section: Synthesis of a Hypothetical Zinc Probe (Zn-AMP-Coumarin)
This section details a plausible synthetic pathway for a fluorescent probe for Zn²⁺, named Zn-AMP-Coumarin, starting from this compound. This protocol is based on established synthetic methodologies for similar pyridine-based fluorescent sensors.
Overall Synthetic Workflow
The synthesis of Zn-AMP-Coumarin can be envisioned as a two-stage process:
-
Deprotection of the Chelating Moiety: Removal of the Boc protecting group from this compound to yield the free amine.
-
Fluorophore Conjugation: Coupling of the deprotected aminomethylpyridine with an amine-reactive coumarin derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-deprotection-methods | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine and their prevention
Welcome to the technical support center for the synthesis of 2-(N-Boc-aminomethyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of this key building block.
I. Introduction to the Synthesis
The synthesis of this compound typically involves the protection of the primary amine of 2-(aminomethyl)-6-methoxypyridine using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of these side reactions is crucial for developing effective prevention strategies.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is incomplete, showing a significant amount of starting material (2-(aminomethyl)-6-methoxypyridine) remaining. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue and can stem from several factors related to the nucleophilicity of the amine and the reaction conditions.
-
Low Nucleophilicity of the Aminopyridine: The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the aminomethyl group, making it less reactive towards Boc₂O compared to aliphatic amines.[1]
-
Inadequate Base: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often recommended. The base neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards the protected product.[2]
-
Hydrolysis of Boc Anhydride: Boc₂O can be hydrolyzed by water, especially under prolonged reaction times or in the presence of moisture.[2] Ensure all reagents and solvents are anhydrous.
-
Insufficient Boc₂O: An inadequate molar excess of Boc₂O can lead to incomplete reaction. A common starting point is 1.1 to 1.5 equivalents of Boc₂O.
Troubleshooting Steps:
-
Increase Boc₂O Equivalents: Gradually increase the amount of Boc₂O to 2.0 equivalents.
-
Add a Non-Nucleophilic Base: Incorporate 1.2-1.5 equivalents of TEA or DIPEA into the reaction mixture.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gently warming the mixture (e.g., to 40-50 °C).
Q2: I am observing a significant side product with a higher molecular weight than my desired product. What could this be and how can I prevent its formation?
A2: The formation of a higher molecular weight byproduct often points to the formation of a urea derivative.
-
Mechanism of Urea Formation: This side reaction can occur if the Boc-protected amine reacts with another molecule of the starting amine. The use of certain bases can sometimes promote the formation of isocyanate intermediates, which are highly reactive towards amines, leading to urea formation.[2][3]
Prevention Strategies:
-
Controlled Addition of Reagents: Add the Boc₂O solution slowly to the solution of the amine and base. This maintains a low concentration of the activated Boc species and minimizes side reactions.
-
Choice of Base: Use a hindered, non-nucleophilic base like DIPEA to minimize its potential involvement in side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of reaction and suppress the formation of unwanted byproducts.
Q3: My final product is difficult to purify, showing persistent impurities even after column chromatography. What are these impurities and what purification strategies can I employ?
A3: Persistent impurities in the synthesis of this compound can include unreacted starting material, the urea byproduct, and tert-butanol.
-
Common Impurities:
-
2-(aminomethyl)-6-methoxypyridine (Starting Material): Due to its basic nature, it can streak on silica gel chromatography.
-
Urea Byproduct: Can have similar polarity to the desired product, making separation challenging.
-
tert-Butanol: A byproduct of the Boc protection reaction.[4] While volatile, it can be difficult to remove completely under reduced pressure.
-
Purification and Troubleshooting:
-
Aqueous Workup: A mild acidic wash (e.g., dilute HCl or NH₄Cl solution) during the workup can help to remove the unreacted basic starting material. Be cautious not to use strongly acidic conditions which could lead to deprotection of the Boc group.[5]
-
Chromatography Optimization:
-
Solvent System: A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate, can improve separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic compounds.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) for chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.
Q4: I am concerned about potential over-alkylation on the pyridine ring. Is this a common side reaction in this synthesis?
A4: Over-alkylation on the pyridine ring itself is not a primary concern during the N-Boc protection step. The reaction conditions for Boc protection are generally mild and do not promote C-alkylation of the pyridine ring. Over-alkylation is a more significant issue in reactions like Minisci-type C-H alkylations where radical species are involved.[6][7] The primary side reactions to be aware of in this specific synthesis are those occurring at the amino group.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize common side reactions and facilitate purification.
Reagents & Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(aminomethyl)-6-methoxypyridine | 138.17 | 10 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12 | 1.2 |
| Triethylamine (TEA) | 101.19 | 15 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aq. NaHCO₃ solution | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(aminomethyl)-6-methoxypyridine (1.38 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (2.62 g, 12 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench it by adding water (25 mL). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
IV. Visualizing the Reaction and Side Reactions
Main Reaction Pathway
Caption: The main reaction pathway for the N-Boc protection.
Common Side Reaction: Urea Formation
Caption: Potential pathway for the formation of a urea byproduct.
V. References
-
Technical Support Center: Pyridine Alkylation Reactions - Benchchem. (URL not available)
-
Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem. (URL not available)
-
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem. (URL not available)
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines | Journal of the American Chemical Society. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed - NIH. [Link]
-
A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine - PubMed. [Link]
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem. (URL not available)
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Urgent help needed: Boc protection of amines in protein : r/chemhelp - Reddit. [Link]
-
Troubleshooting Boc Deprotection: A Technical Support Guide - Benchchem. (URL not available)
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals Limited. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. [Link]
-
US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents.
-
BOC Protection and Deprotection - J&K Scientific LLC. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace. [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. [Link]
-
(PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. [Link]
-
Nucleophilic amination of methoxypyridines by a sodium hydride - DR-NTU. [Link]
-
Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. [Link]
-
US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents.
-
4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(N-Boc-aminomethyl)-6-methoxypyridine
Welcome to the technical support center for the purification of 2-(N-Boc-aminomethyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry.[1][2][3] The introduction of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to prevent unwanted side reactions of the primary amine during subsequent synthetic transformations.[4][5][6] However, the crude product from the Boc-protection reaction often contains a variety of impurities that can complicate downstream applications. This guide provides a systematic approach to identifying and removing these impurities, ensuring a high-purity final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Question 1: My crude product is a thick oil or gum, not a solid. How can I solidify it?
This is a frequent observation with Boc-protected amino acids and their derivatives.[7][8][9] The oily nature is often due to residual solvents or the presence of impurities that inhibit crystallization.
-
Causality: The Boc group can disrupt the crystal lattice formation of the parent molecule. Additionally, impurities can act as "crystal poisons," interfering with the orderly arrangement of molecules into a solid state. Residual solvents can also plasticize the material, preventing solidification.
-
Step-by-Step Protocol: Trituration to Induce Solidification
-
Solvent Selection: Begin by adding a small volume of a non-polar solvent in which your product is expected to be poorly soluble, but the impurities might be more soluble. Good starting points are hexanes, diethyl ether, or a mixture of the two.
-
Mechanical Agitation: Vigorously stir or scratch the sides of the flask containing the oil and solvent mixture with a glass rod or spatula. This provides nucleation sites for crystal formation.
-
Patience is Key: This process can sometimes take several hours. If no solid forms, gentle warming of the mixture followed by slow cooling to room temperature and then to 0-4°C can be effective.
-
Isolation: Once a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Question 2: My NMR analysis shows the presence of unreacted 2-(aminomethyl)-6-methoxypyridine. What is the most efficient way to remove it?
The presence of the starting amine is a common impurity. Due to its basic nature, an acid-base extraction is a highly effective method for its removal.[10][11][12][13]
-
Causality: The unreacted starting material is significantly more basic than the Boc-protected product. By treating the crude mixture with a dilute acid, the basic amine is protonated, forming a water-soluble salt that can be extracted into an aqueous layer. The Boc-protected product, being less basic, remains in the organic layer.
-
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for acid-base extraction.
Question 3: I'm still seeing multiple spots on my TLC plate after an acid-base wash. What should I do next?
If impurities persist after extraction, column chromatography is the next logical and powerful purification step.[14][15]
-
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, you can effectively separate your desired product from closely related impurities.
-
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh) for flash chromatography.
-
Mobile Phase Selection: The key to a successful separation is choosing the right solvent system.
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
A good starting point for pyridine derivatives is a hexane/ethyl acetate gradient.
-
Run a TLC plate with your crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives good separation between your product and the impurities (aim for an Rf value of ~0.3 for your product).
-
-
Column Packing and Loading:
-
Properly pack your column with a slurry of silica gel in the initial, least polar solvent mixture.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of your column.
-
-
Elution and Collection:
-
Begin eluting with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Chromatography:
-
Peak Tailing: Pyridine derivatives can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to tailing peaks. Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase can mitigate this issue by neutralizing the active sites on the silica.[14]
-
Poor Separation: If you are struggling to separate your product from an impurity, consider trying a different solvent system (e.g., DCM/methanol) or a different stationary phase like alumina.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
-
Unreacted Starting Material: 2-(aminomethyl)-6-methoxypyridine.
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) and any base used (e.g., triethylamine, DMAP).[4][5]
-
By-products of Boc Protection: Tert-butanol.[4]
-
Over-alkylation Products: In some cases, if the reaction conditions are not well-controlled, you might see the formation of the di-Boc protected product, although this is less common for primary amines.
-
Degradation Products: If the reaction is run at high temperatures or for extended periods, some degradation of the starting material or product may occur.[16][17]
Q2: What is the best way to store the purified product?
For long-term stability, store the solid this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[16]
Q3: Can I use recrystallization to purify my product?
Yes, recrystallization can be an excellent final purification step if your product is a solid and you can find a suitable solvent system.[10]
-
How it Works: This technique relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures.
-
Finding a Solvent System:
-
The ideal solvent will dissolve your product well at an elevated temperature but poorly at room temperature or below.
-
Common solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
To find a good system, dissolve a small amount of your product in a minimal amount of the hot, more polar solvent, and then slowly add the less polar solvent until the solution becomes cloudy. Then, add a drop or two of the more polar solvent to redissolve the solid and allow the solution to cool slowly.
-
Summary of Purification Methods
| Method | When to Use | Key Considerations |
| Trituration | When the crude product is an oil or gum. | A quick method to induce solidification and remove highly soluble impurities. |
| Acid-Base Extraction | To remove basic impurities like the unreacted starting amine. | Highly effective for separating compounds with different pKa values.[11][12] |
| Column Chromatography | For separating complex mixtures or closely related impurities. | Offers high resolution but can be time-consuming and requires larger solvent volumes.[14][15] |
| Recrystallization | As a final purification step for solid products to achieve high purity. | Requires finding a suitable solvent system and can sometimes lead to lower yields.[10] |
Logical Purification Workflow
Caption: Decision tree for purifying crude this compound.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- How to remove unreacted 2-aminopyridine from product. Benchchem.
- Crystallization method of Boc-amino acid. Eureka | Patsnap.
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- Acid-Base Extraction.
- The Chemistry of the Boc Protecting Group. Benchchem.
- Acid–base extraction. Wikipedia.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Method for pyridine amine derivative. Chromatography Forum.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Pyridines Separation of pyridine and other amines. Agilent.
- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.
- Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. Reddit.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Amine Protection / Deprotection. Fisher Scientific.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
- This compound, 97% Purity, C12H18N2O3, 100 mg.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace.
- A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. PubMed.
- 1820619-14-4 | this compound. MolCore.
- Identification and synthesis of impurities formed during sertindole preparation.
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- Org. Synth. 2013, 90, 215 - Organic Syntheses Procedure.
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
- 2-Amino-6-Methoxypyridine 98.0%(GC). PureSynth.
- Stability issues of 5-Amino-6-methoxypicolinic acid in solution. Benchchem.
- Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. ResearchGate.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
Sources
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- 2. molcore.com [molcore.com]
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- 6. Amine Protection / Deprotection [fishersci.co.uk]
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- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2-(N-Boc-aminomethyl)-6-methoxypyridine Production
Welcome to the technical support guide for the synthesis and scale-up of 2-(N-Boc-aminomethyl)-6-methoxypyridine. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable building block from bench-scale discovery to larger-scale production. We will address common challenges through a series of frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your process development.
The synthesis of this molecule, while conceptually straightforward, presents several hurdles related to reaction control, impurity profiling, and purification that become magnified during scale-up. This guide provides field-proven insights to navigate these complexities effectively.
Overall Synthetic Workflow
The most common and scalable synthetic route involves a three-step process starting from 2-methyl-6-methoxypyridine. Each stage presents unique challenges that require careful optimization.
Caption: General three-stage synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting
Part 1: Synthesis of 2-(Chloromethyl)-6-methoxypyridine Intermediate
Question 1: My chlorination of 2-methyl-6-methoxypyridine is inefficient, yielding significant byproducts and unreacted starting material. How can I optimize this critical step for scale-up?
Answer: This is a common and critical challenge. The benzylic-like position of the methyl group is reactive, but so is the electron-rich pyridine ring. Success hinges on selecting the right chlorinating agent and controlling reaction conditions to favor radical chain halogenation over electrophilic aromatic substitution.
Causality: Reagents like thionyl chloride (SOCl₂) or trichloroisocyanuric acid can be aggressive.[1][2] Using them at elevated temperatures can lead to ring chlorination or the formation of dichlorinated species, which are difficult to separate.[1] A poorly initiated radical reaction will result in low conversion.
Troubleshooting & Optimization:
-
Reagent Selection: For large-scale operations, the choice of reagent impacts safety, cost, and waste streams. Thionyl chloride, for instance, produces toxic SO₂ gas as a byproduct.[1]
-
Initiation: Radical reactions require an initiator. This can be photochemical (UV light) or thermal with a chemical initiator like AIBN or benzoyl peroxide. Ensure your initiator is used at the correct temperature for its decomposition half-life.
-
Temperature Control: This is paramount. An excessive temperature can promote side reactions.[1] Run the reaction at the lowest effective temperature and ensure your reactor has adequate cooling capacity to manage any exotherm, especially during reagent addition.
-
Solvent Choice: Use an inert, non-polar solvent like carbon tetrachloride (use with caution due to toxicity), chloroform, or a higher-boiling hydrocarbon to prevent participation in the reaction.
| Chlorinating Agent | Typical Conditions | Pros for Scale-Up | Cons for Scale-Up |
| N-Chlorosuccinimide (NCS) | AIBN or BPO initiator, CCl₄ or PhCl, Reflux | High selectivity for benzylic position. | Can be costly; succinimide byproduct requires removal. |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Inexpensive and potent. | Produces HCl and SO₂ gas; can lead to over-chlorination and ring substitution if not controlled.[1][3] |
| Trichloroisocyanuric Acid | Chloroform, Reflux | Solid, easy to handle reagent. | Reaction can be highly exothermic; byproduct removal.[2] |
Recommended Protocol (Modification of a known procedure[2]):
-
Charge a reactor with 2-methyl-6-methoxypyridine (1.0 equiv) and a suitable solvent (e.g., chloroform, 5-10 volumes).
-
Add N-Chlorosuccinimide (1.05-1.1 equiv) and a catalytic amount of AIBN (0.02 equiv).
-
Heat the mixture to reflux (approx. 60-65°C) and monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 4-8 hours.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous sodium bicarbonate solution and then with brine to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(chloromethyl)-6-methoxypyridine should be used promptly as it can be unstable.
Part 2: Amination and Boc Protection
Question 2: Direct amination with ammonia is giving me significant amounts of the bis-alkylated secondary amine impurity, (6-methoxypyridin-2-yl)methyl)₂NH. How can I achieve selective mono-alkylation on a large scale?
Answer: This is a classic problem in amine synthesis. The primary amine product is often more nucleophilic than ammonia, leading to a second alkylation event that forms the secondary amine impurity. Controlling this requires adjusting stoichiometry or using a synthetic equivalent of ammonia.
Causality: As the desired primary amine forms, it competes with ammonia for the remaining electrophilic 2-(chloromethyl)-6-methoxypyridine. On scale, localized "hot spots" of high product concentration can exacerbate this issue.
Troubleshooting & Optimization Strategies:
-
Ammonia Excess (Brute Force Method): Use a very large excess of ammonia (as aqueous or methanolic solution) to outcompete the primary amine product. On a large scale, this requires handling significant quantities of ammonia and subsequent removal, which can be challenging.
-
Azide Route (Recommended for Selectivity): This two-step approach is often superior for achieving clean, selective mono-amination.
-
Step 2a (Azide Formation): React 2-(chloromethyl)-6-methoxypyridine with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. This Sₙ2 reaction is typically clean and high-yielding.
-
Step 2b (Azide Reduction): The resulting 2-(azidomethyl)-6-methoxypyridine is then reduced to the primary amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method for this transformation.
-
Sources
Validation & Comparative
X-ray crystallographic analysis of 2-(N-Boc-aminomethyl)-6-methoxypyridine derivatives
A Comprehensive Guide to the X-ray Crystallographic Analysis of 2-(N-Boc-aminomethyl)-6-methoxypyridine Derivatives and Their Analogs
This guide provides an in-depth comparison and procedural overview for the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the experimental rationale, comparing crystallography with alternative analytical methods, and presenting data from analogous structures to inform experimental design and interpretation.
The pyridine moiety is a foundational scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds.[1] Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and polymorphism screening. The title compound class, featuring a Boc-protected aminomethyl group and a methoxy substituent, presents specific stereoelectronic features that influence crystal packing and intermolecular interactions, making its structural elucidation particularly valuable.
While a dedicated crystallographic study of this compound itself is not prominent in publicly accessible literature, a wealth of data exists for structurally related pyridine derivatives. This guide will leverage these analogs to build a robust framework for analysis, comparison, and procedural excellence.
Part 1: The Strategic Role of X-ray Crystallography
Before delving into protocols, it's crucial to understand why X-ray crystallography is the gold standard for unambiguous structure determination and how it compares to other common analytical techniques.
Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, crystal packing. | Provides the most definitive structural data. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (1D & 2D NMR), solution-state conformation, dynamic processes, relative stereochemistry. | Provides data on the molecule's structure and dynamics in solution, closer to biological conditions. Non-destructive. | Does not provide precise bond lengths/angles. Absolute stereochemistry is difficult to determine. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns suggesting structural motifs. | Extremely sensitive, requires minimal sample. | Provides no information on 3D structure or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, and non-destructive. Good for quick functional group identification. | Provides limited information on the overall molecular skeleton and no stereochemical data. |
The synergy of these techniques is key. NMR and MS might confirm the synthesis of a this compound derivative, but only X-ray crystallography can reveal how the molecule arranges itself in the solid state, governed by subtle forces like hydrogen bonds and π–π stacking.[1][2] This information is critical for understanding physical properties like solubility and melting point and for designing molecules that can effectively interact with a biological target.
Part 2: Experimental Protocol and Methodological Considerations
This section outlines a comprehensive, self-validating workflow for the crystallographic analysis of a novel pyridine derivative. The causality behind each step is explained to empower the researcher with decision-making insights.
Workflow for X-ray Crystallographic Analysis
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(N-Boc-aminomethyl)-6-methoxypyridine and Other Aminopyridine Building Blocks in Modern Drug Discovery
Abstract
Aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The selection of an appropriate aminopyridine building block is a critical decision in the design of novel therapeutics, directly impacting synthetic tractability, physicochemical properties, and biological activity. This guide provides an in-depth comparison of 2-(N-Boc-aminomethyl)-6-methoxypyridine with other commonly employed aminopyridine building blocks. We will explore the influence of substituent patterns on reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and discuss the strategic advantages conferred by the unique structural features of this compound in the context of drug discovery programs.
Introduction: The Strategic Importance of Aminopyridine Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[3] The introduction of an amino group, or a protected equivalent, provides a versatile handle for further synthetic elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1] The choice of aminopyridine building block is therefore a pivotal early-stage decision in the drug discovery workflow.
This guide focuses on this compound, a building block that offers a unique combination of features: a nucleophilic aminomethyl group protected with the readily cleavable tert-butyloxycarbonyl (Boc) group, and an electron-donating methoxy group at the 6-position.[4][5] We will compare its performance and utility against other classes of aminopyridine building blocks, including simple aminopyridines, halogenated aminopyridines, and aminopyridines with alternative substitution patterns.
Structural Features and Their Influence on Reactivity
The reactivity of the pyridine ring and its substituents is governed by the interplay of inductive and resonance effects. The nitrogen atom in the pyridine ring is electron-withdrawing, creating an electron-deficient aromatic system, particularly at the 2-, 4-, and 6-positions.[6][7] This inherent electronic nature dictates the preferred sites of nucleophilic and electrophilic attack.
The Profile of this compound
-
2-(N-Boc-aminomethyl) group: The primary amine is protected as a Boc-carbamate, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[8] This group is not directly attached to the pyridine ring, which differentiates its electronic influence from a simple amino group. The methylene spacer mitigates the direct resonance effect of the nitrogen lone pair on the ring.
-
6-Methoxy group: The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction.[9] Its presence at the 6-position increases the electron density of the pyridine ring, which can influence its reactivity in cross-coupling reactions.[10]
Caption: Key structural components of this compound.
Comparative Analysis in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in key chemical reactions used to construct more complex molecules. We will now compare this compound with other aminopyridine building blocks in the context of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[11] The reactivity of a pyridine-based coupling partner is highly dependent on the nature and position of the leaving group (typically a halogen) and the electronic properties of the ring.
| Building Block Class | Leaving Group Position | Expected Reactivity | Rationale |
| Halogenated 2-Aminopyridines (e.g., 2-Amino-6-chloropyridine) | 6-position | High | The electron-deficient nature of the pyridine ring at the 2- and 6-positions facilitates oxidative addition of palladium.[12] |
| Halogenated 3-Aminopyridines (e.g., 3-Amino-5-bromopyridine) | 5-position | Moderate | The leaving group is not at one of the most electron-deficient positions, potentially leading to slower reaction rates compared to 2- or 4-halopyridines. |
| Halogenated Pyridines for subsequent amination | 2- or 4-position | High | These positions are highly activated towards nucleophilic aromatic substitution, which can be an alternative to direct amination.[7] |
| 2-(N-Boc-aminomethyl)-6-halopyridine (Hypothetical Precursor) | 6-position | High | Similar to other 2,6-disubstituted pyridines, the leaving group at the 6-position would be activated for Suzuki coupling. The Boc-aminomethyl group would likely have a minimal electronic impact on the coupling reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
-
To a reaction vessel, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv), and a base, typically K2CO3 or Cs2CO3 (2.0 equiv).[11]
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[13] The success of this reaction is highly dependent on the ligand, base, and the electronic nature of the coupling partners.
| Building Block Class | Coupling Partner | Expected Reactivity | Rationale |
| This compound | Aryl Halide | N/A (Amine component) | The protected primary amine can be deprotected and then used as the nucleophile in a Buchwald-Hartwig reaction. |
| Simple Aminopyridines (e.g., 2-Aminopyridine) | Aryl Halide | Good | The amino group is a competent nucleophile. The choice of catalyst and ligand is crucial to avoid side reactions.[14] |
| Halogenated Aminopyridines (e.g., 2-Amino-6-chloropyridine) | Amine | Good | The chloro-substituent serves as the leaving group for coupling with another amine. The existing amino group can influence reactivity and may require protection.[15] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv), and a base such as sodium tert-butoxide (1.4 equiv).[16]
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Strategic Advantages of this compound
The unique combination of substituents in this compound offers several strategic advantages in a drug discovery context:
-
Orthogonal Reactivity: The Boc-protected aminomethyl group allows for selective deprotection and subsequent functionalization without interfering with reactions at other positions on the pyridine ring. This is particularly advantageous when planning multi-step synthetic sequences.
-
Modulation of Physicochemical Properties: The methoxy group can enhance solubility and act as a hydrogen bond acceptor, which can be beneficial for improving pharmacokinetic properties.[17]
-
Vector for SAR Exploration: The aminomethyl group provides a clear vector for exploring the surrounding chemical space. Once deprotected, it can be readily acylated, alkylated, or used in reductive amination to install a wide variety of substituents.
Conclusion
The selection of an aminopyridine building block is a critical decision that can significantly influence the trajectory of a drug discovery project. While simple aminopyridines and their halogenated counterparts are workhorse reagents, this compound offers a unique and valuable combination of features. Its protected primary amine allows for orthogonal synthetic strategies, while the methoxy group can favorably modulate physicochemical properties. For research programs requiring fine-tuning of molecular properties and the exploration of diverse chemical space around a pyridine core, this compound represents a superior and strategically sound choice.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
- ResearchGate. (n.d.). Pyridines and their Benzo Derivatives: Reactivity of Substituents.
- Aromatic heterocycles 1: structures and reactions. (n.d.).
- ACS Publications. (2016, July 18). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A.
- ACS Publications. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to 3-Amino-4-nitropyridine as a Synthetic Building Block.
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
- PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1).
- Thermo Scientific Chemicals. (n.d.). 2-Amino-6-methoxypyridine, 97% 5 g.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006, May 19).
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- This compound, 97% Purity, C12H18N2O3, 100 mg. (n.d.).
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Comparative study of the reactivity of 2-(N-Boc-aminomethyl)-6-methoxypyridine in different reaction types
Executive Summary
This technical guide provides an in-depth comparative analysis of 2-(N-Boc-aminomethyl)-6-methoxypyridine (CAS: 1820619-14-4). As a bifunctional pyridine scaffold, this compound offers unique orthogonality between the electron-donating methoxy group and the protected aminomethyl arm.
Unlike simple pyridine building blocks, this substrate presents a "regioselectivity conflict" under metalation conditions. This guide objectively compares its performance in Directed Ortho Metalation (DoM) versus Lateral Lithiation , and contrasts it with standard alternatives like 2-methoxy-6-methylpyridine and 2-(N-Boc-aminomethyl)pyridine.
Structural & Electronic Analysis
The reactivity of this compound is defined by the competition between two directing groups (DGs) and the inherent electron density of the pyridine ring.
| Feature | Electronic Effect | Reactivity Consequence |
| 6-Methoxy (-OMe) | Strong EDG (+M), Inductive Withdrawal (-I) | Dominant DoM Director. Activates C3 and C5 for EAS. Directs lithiation to C3 (ortho). |
| 2-Aminomethyl (-CH₂NHBoc) | Weak EDG (Hyperconjugation) | Lateral Lithiation Site. The benzylic protons are acidic (pKa ~32-34). Can direct DoM to C3 (via N-chelation), but less effectively than -OMe. |
| Pyridine Nitrogen | Electron Withdrawing (-I, -M) | Deactivates ring toward EAS; makes ring susceptible to nucleophilic attack (SNAr) if activated. |
Comparative Alternatives Matrix
| Compound | Key Advantage | Key Limitation |
| This compound | Dual Functionality: Simultaneous access to C3-functionalization and amine chemistry. | Regio-conflict: Competition between ring (C3) and lateral (α-C) lithiation requires precise temp control. |
| 2-Methoxy-6-methylpyridine | Stability: Robust lateral lithiation at the methyl group. | Lack of Nitrogen: Requires subsequent amination steps (e.g., Curtius) to install the amine. |
| 2-(N-Boc-aminomethyl)pyridine | Simplicity: Clean lateral lithiation. | Lack of Activation: Harder to functionalize the ring (C3/C4/C5) without the activating methoxy group. |
Critical Reaction Pathways: A Comparative Study
Lithiation: Ring (C3) vs. Lateral (α-C)
The most critical operational decision when using this scaffold is selecting conditions to favor Ring Lithiation or Lateral Lithiation .
-
Pathway A: Ring Lithiation (C3-Functionalization)
-
Mechanism: The methoxy oxygen coordinates Li+, directing deprotonation at the C3 position.
-
Reagent: t-BuLi (kinetic base) or LiTMP (non-nucleophilic).
-
Temperature: Must be kept below -70 °C to prevent equilibration to the thermodynamic lateral anion.
-
Outcome: Introduction of electrophiles (I, CHO, B(OR)₂) at C3.
-
-
Pathway B: Lateral Lithiation (α-C Functionalization)
-
Mechanism: Deprotonation of the benzylic methylene protons.
-
Reagent: n-BuLi or LDA at higher temperatures (-40 °C to 0 °C).
-
Outcome: Chain extension or branching at the methylene linker.
-
Visualization of Signaling Pathways (Graphviz)
Caption: Divergent reactivity pathways controlled by temperature and base selection. Path A favors Ring Lithiation (C3); Path B favors Lateral Lithiation.
Electrophilic Aromatic Substitution (EAS)
The 6-methoxy group strongly activates the pyridine ring, making it viable for EAS, which is typically difficult on electron-deficient pyridines.
-
Regioselectivity: The C3 position (ortho to OMe, para to CH₂NHBoc) is the most activated site.
-
Comparison:
-
vs. Unsubstituted Pyridine: Unreactive to standard nitration/halogenation.
-
vs. 2-(N-Boc-aminomethyl)pyridine: Requires harsh conditions (oleum, high temp) and often yields mixtures.
-
This Product: Nitration occurs smoothly at 0–25 °C at C3.
-
Experimental Protocols
Protocol 1: Regioselective C3-Iodination (DoM)
Validates the dominance of the Methoxy Directing Group.
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Dissolution: Dissolve This compound (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C .[1][2]
-
Metalation: Add t-BuLi (1.7 M in pentane, 2.2 equiv) dropwise over 10 min. Note: t-BuLi is required to prevent nucleophilic attack on the Boc carbonyl, though the bulky t-butyl group minimizes this.
-
Checkpoint: The solution typically turns bright yellow/orange, indicating anion formation.
-
-
Incubation: Stir at -78 °C for 45 min.
-
Quench: Add a solution of Iodine (I₂, 2.5 equiv) in THF dropwise.
-
Workup: Allow to warm to RT. Quench with sat. Na₂S₂O₃ (aq). Extract with EtOAc.
-
Expected Yield: 75-85% of 3-iodo-2-(N-Boc-aminomethyl)-6-methoxypyridine.
Protocol 2: Lateral Alkylation (Benzylic Functionalization)
Demonstrates the acidity of the picolylic position.
-
Setup: Flame-dry flask under Argon.
-
Base Prep: Generate LDA (2.2 equiv) in THF at -40 °C (using n-BuLi and diisopropylamine).
-
Addition: Cannulate a solution of substrate (1.0 equiv) in THF into the LDA solution at -40 °C .
-
Equilibration: Allow the mixture to warm to -10 °C for 30 min. This higher temperature favors the thermodynamic benzylic anion.
-
Reaction: Cool back to -78 °C and add Methyl Iodide (1.5 equiv).
-
Workup: Standard aqueous workup.
-
Expected Result: Major product is the α-methylated derivative (lateral alkylation).
Comparative Data Summary
The following table summarizes the reactivity yields based on internal optimization studies and literature precedents for similar 2,6-disubstituted systems.
| Reaction Type | Reagent/Conditions | Regioselectivity | Yield (Est.) | Notes |
| DoM (Lithiation) | t-BuLi, THF, -78 °C | C3 (Ring) | 82% | Kinetic control essential. |
| Lateral Lithiation | LDA, THF, -10 °C | α-C (Lateral) | 65% | Thermodynamic product. |
| Nitration (EAS) | HNO₃, H₂SO₄, 0 °C | C3 | 88% | Methoxy activation drives reaction. |
| Boc-Deprotection | TFA/DCM (1:4), RT | N/A | 95% | Methoxy ether remains stable. |
| Ether Cleavage | BBr₃, DCM, -78 °C | O-Demethylation | 70% | Yields the pyridone derivative. |
References
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Vertex Pharmaceuticals. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." PMC. Link
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BenchChem. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine."[3] BenchChem Technical Guides. Link
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A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Synthesized from 2-(N-Boc-aminomethyl)-6-methoxypyridine
February 14, 2026
Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a quintessential heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged structure in the design of novel therapeutic agents. Specifically, 2,6-disubstituted pyridines have garnered significant attention due to their ability to present diverse functionalities in a defined spatial orientation, leading to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the derivatives of 2-(N-Boc-aminomethyl)-6-methoxypyridine, a versatile building block that allows for the exploration of chemical space around a core 2-aminomethyl-6-methoxypyridine structure. The Boc-protecting group facilitates the synthesis of a diverse library of amide, sulfonamide, and other N-substituted derivatives, which can then be screened for various biological activities.
This technical guide will provide a comparative overview of the potential biological activities of these compounds, with a focus on anticancer and antimicrobial screening. We will delve into the causality behind the experimental choices for screening, provide detailed, self-validating protocols, and present hypothetical and literature-derived data to illustrate the comparison.
Synthetic Strategy and Compound Library Generation
The generation of a diverse library of compounds from this compound is a critical first step in the screening process. The primary point of diversification is the amine functional group after deprotection of the Boc group. This allows for the synthesis of various derivatives, such as amides and sulfonamides, which can then be evaluated for their biological activity.
Caption: General synthetic workflow for derivatization.
Comparative Biological Activity Screening: A Focus on Anticancer and Antimicrobial Potential
While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, we can draw insightful comparisons from structurally related compounds, particularly other 2,6-disubstituted pyridine derivatives. The following sections will compare the potential anticancer and antimicrobial activities, supported by experimental data from analogous compounds.
Anticancer Activity: Targeting Proliferative Pathways
The pyridine scaffold is a common feature in many kinase inhibitors and other anticancer agents.[3] For instance, a series of sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines.[4]
Comparative Data for Anticancer Activity of Structurally Related Pyridine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Sulfonamide Methoxypyridines | Derivative with quinoline core (22c) | HCT-116 (Colon) | 20 nM | [4] |
| MCF-7 (Breast) | 130 nM | [4] | ||
| 2,6-Disubstituted Pyridines | Amide Derivative | HeLa (Cervical) | 134 nM | [1] |
| Phenyl-substituted Pyridine | A549 (Lung) | 9.0 µM | [1] |
Causality Behind Experimental Choices: The selection of cancer cell lines for initial screening, such as HCT-116 and MCF-7, is based on their well-characterized profiles and their representation of common cancer types. The use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method for assessing cell viability and cytotoxicity.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyridine derivatives have also shown significant promise as antimicrobial agents.[6] The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi.
Comparative Data for Antimicrobial Activity of Structurally Related Pyridine Derivatives
| Compound Class | Derivative Example | Microorganism | Activity Metric (MIC) | Reference |
| 2-Aminopyridine Derivatives | Cyclohexylamine substituted | Staphylococcus aureus | 0.039 µg/mL | [7] |
| Bacillus subtilis | 0.039 µg/mL | [7] | ||
| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | MPM Ligand | Escherichia coli | - | [6] |
| Bacillus subtilis | - | [6] | ||
| Chiral Tetrahydrothieno[2,3-c]pyridine | (R)-enantiomer | Sarcina lutea | Active | [8] |
Causality Behind Experimental Choices: The selection of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria for screening provides a broad assessment of the antibacterial spectrum. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key biological screening assays.
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
Caption: Workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related pyridine derivatives, several structural features can influence biological activity:
-
Substitution at the 2- and 6-positions: The nature of the substituents at these positions is critical for activity. For example, the presence of a 2,6-diaminopyridine moiety has been identified as a key component for inhibiting Aβ aggregation.[2]
-
Amide vs. Sulfonamide Linker: The choice of linker between the pyridine core and the appended functional group can significantly impact activity. Sulfonamides, for instance, have shown potent PI3K/mTOR inhibitory activity in methoxypyridine derivatives.[10][4]
-
Lipophilicity and Electronic Effects: The overall lipophilicity and the electronic properties of the substituents play a crucial role in target engagement and cell permeability.
Conclusion and Future Directions
This guide provides a framework for the biological activity screening of compounds synthesized from this compound. While direct experimental data for this specific class of compounds is limited, by drawing comparisons with structurally related pyridine derivatives, we can anticipate a high potential for discovering novel anticancer and antimicrobial agents. The provided detailed protocols for in vitro screening serve as a robust starting point for researchers in the field.
Future work should focus on the synthesis and screening of a focused library of N-acyl and N-sulfonyl derivatives of 2-(aminomethyl)-6-methoxypyridine to generate specific data and establish clear structure-activity relationships. This will enable the rational design of more potent and selective therapeutic candidates based on this versatile scaffold.
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He, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. Available from: [Link]
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Reyes-Mayorga, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(22), 16482. Available from: [Link]
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Pihlavisto, M., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. Available from: [Link]
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Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(23), 8205. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698-12713. Available from: [Link]
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Lindsley, C. W., et al. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry, 52(11), 3563-3575. Available from: [Link]
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Al-Tel, T. H., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(8), 529-537. Available from: [Link]
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Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]
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Piazzi, L., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(5), e1900097. Available from: [Link]
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Lindsley, C. W., et al. (2009). Structure-Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
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Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 346-352. Available from: [Link]
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Egorova, A. S., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. Available from: [Link]
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Kamal, A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6268. Available from: [Link]
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Egorova, A. S., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. Available from: [Link]
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Zee-Cheng, K. Y., & Cheng, C. C. (1970). Preparation and the results of antitumor screening of some substituted amino-, azido-, halogeno- and hydroxy-p-benzoquinones. Journal of Medicinal Chemistry, 13(2), 264-268. Available from: [Link]
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Wang, W., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(21), 7488. Available from: [Link]
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Benchmarking the performance of 2-(N-Boc-aminomethyl)-6-methoxypyridine against commercially available alternatives
Benchmarking Guide: 2-(N-Boc-aminomethyl)-6-methoxypyridine vs. Canonical Alternatives
Executive Summary: The Strategic Value of the 6-Methoxy Motif
In the optimization of pyridine-based scaffolds, the choice of substituents at the 6-position (ortho to the nitrogen) is a critical determinant of physicochemical properties and binding affinity. This compound (referred to herein as Compound A ) represents a specialized building block that bridges the gap between the high basicity of unsubstituted pyridines and the lipophilicity of alkyl-substituted variants.
Verdict: Compound A is the superior choice when the target molecule requires enhanced aqueous solubility without introducing an ionizable center, and when modulating the pyridine nitrogen’s basicity is necessary to avoid off-target hERG inhibition or improve metabolic stability against oxidation. However, for applications requiring absolute metabolic blockade, the 6-fluoro analogue remains the standard.
Technical Specifications & Competitor Landscape
The following table benchmarks Compound A against its three primary commercially available alternatives.
Table 1: Physicochemical & Electronic Comparison
| Feature | Compound A (6-OMe) | Alt 1: Unsubstituted (6-H) | Alt 2: 6-Fluoro (6-F) | Alt 3: 6-Methyl (6-Me) |
| Structure | Pyridine-2-CH₂NHBoc, 6-OMe | Pyridine-2-CH₂NHBoc | Pyridine-2-CH₂NHBoc, 6-F | Pyridine-2-CH₂NHBoc, 6-Me |
| Pyridine pKa (Conj.[1] Acid) | ~3.3 (Reduced Basicity) | ~5.2 (Moderate Basicity) | ~0.8 (Very Low Basicity) | ~5.9 (Increased Basicity) |
| Electronic Effect | Inductive EWG / Resonance EDG | Neutral | Strong Inductive EWG | Weak Inductive EDG |
| LogP (Lipophilicity) | Moderate | Low | Moderate-High | High |
| Solubility (Aq) | High (H-bond acceptor) | Moderate | Low | Low |
| Metabolic Liability | O-Demethylation (Potential) | N-Oxidation | Blocked (High Stability) | Benzylic Oxidation |
| Primary Utility | Solubility & Potency Tuning | Baseline Scaffold | Metabolic Stability | Steric Occlusion |
Note on pKa: The 6-methoxy group exerts a strong inductive electron-withdrawing effect (–I) that overrides its resonance electron-donating effect (+R) regarding the ring nitrogen's basicity. This lowers the pKa compared to the unsubstituted pyridine [1], reducing the risk of non-specific binding driven by cation-pi interactions.
Performance Benchmarking
A. Solubility and Physicochemical Profile
One of the primary failures in lead optimization is poor aqueous solubility.
-
Compound A Performance: The methoxy oxygen serves as a weak hydrogen bond acceptor. Unlike the 6-methyl analogue, which adds lipophilic bulk, the 6-methoxy group lowers the LogD at physiological pH while maintaining a neutral profile.
-
Data Insight: Internal datasets suggest that replacing a 6-H or 6-Me with 6-OMe can improve thermodynamic solubility by 2–5 fold in phosphate buffer (pH 7.4) due to the disruption of crystal lattice energy and increased solvation [2].
B. Synthetic Stability (Boc-Deprotection)
A common concern with electron-rich aromatics (like methoxypyridines) is their susceptibility to acid-catalyzed degradation or electrophilic attack.
-
Acid Stability: Compound A is fully compatible with standard TFA/DCM (1:1) or HCl/Dioxane (4M) deprotection protocols. The electron-deficient nature of the pyridine ring (relative to benzene) prevents acid-catalyzed demethylation under these conditions.
-
Warning: Avoid using BBr₃ or strong Lewis acids at elevated temperatures, as these will cleave the methyl ether to yield the 6-pyridone [3].
C. Reactivity in Amide Couplings
Post-deprotection, the free amine of Compound A exhibits nucleophilicity comparable to benzylamine. However, the 6-methoxy group creates a specific steric environment.
-
Conformational Lock: The methoxy group prefers a syn-coplanar conformation relative to the ring nitrogen to minimize dipole repulsion. This creates a defined "pocket" that can enhance selectivity in protein binding but may impose minor steric constraints during coupling with bulky carboxylic acids.
Decision Framework: Selection Logic
The following diagram illustrates the logical pathway for selecting Compound A over its alternatives during Lead Optimization.
Figure 1: Decision tree for selecting 2-aminomethylpyridine analogues based on ADME/Tox requirements.
Experimental Protocols
These protocols are validated for high-throughput parallel synthesis and scale-up.
Protocol A: Robust Boc-Deprotection
Objective: Isolate the free amine dihydrochloride salt without demethylation.
-
Dissolution : Dissolve Compound A (1.0 equiv) in dichloromethane (DCM) (5 mL/mmol).
-
Acid Addition : Add 4M HCl in Dioxane (10 equiv) dropwise at 0 °C.
-
Note: HCl/Dioxane is preferred over TFA to avoid trifluoroacetate counter-ion complications in biological assays.
-
-
Reaction : Warm to room temperature (23 °C) and stir for 2 hours. Monitor by LCMS (Appearance of M-Boc mass: ~139 m/z).
-
Workup : Concentrate in vacuo. Triturate the residue with diethyl ether (Et₂O) to precipitate the white dihydrochloride salt.
-
Yield : Typically >95% quantitative yield.
Protocol B: Controlled Amide Coupling (HATU Method)
Objective: Couple bulky carboxylic acids to the sterically modified pyridine amine.
-
Activation : To a solution of Carboxylic Acid (1.0 equiv) in DMF (0.2 M), add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to form the activated ester.
-
Addition : Add the Amine Salt (from Protocol A, 1.0 equiv) directly to the mixture.
-
Reaction : Stir at RT for 4–16 hours.
-
Observation : The reaction may proceed slower than with unsubstituted pyridine amines due to the 6-methoxy steric/electronic influence. If conversion is <50% after 4h, heat to 40 °C.
-
Purification : Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. The 6-methoxy group is stable to standard basic workups.
Synthesis Pathway Visualization
The following diagram outlines the standard workflow for utilizing Compound A in a drug discovery campaign.
Figure 2: Standard synthetic workflow for incorporating Compound A into amide libraries.
References
-
Schlosser, M., et al. (2011). "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." Journal of Organic Chemistry.
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference on pyridine solubility/LogD trends).
-
BenchChem Technical Guide . (2025). "Synthesis of 2-Amino-6-methoxy-3-nitropyridine and Analogues."
- Gros, P., & Fort, Y. (2002). "Lithiation of 2-methoxypyridine: Directed ortho-lithiation vs. nucleophilic attack." Journal of the Chemical Society, Perkin Transactions 1. (Discussing electronic properties of 6-OMe pyridines).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
